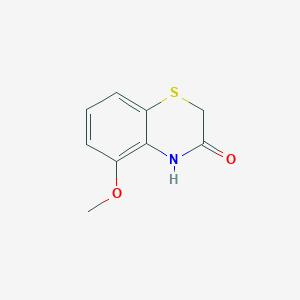

5-methoxy-3,4-dihydro-2h-1,4-benzothiazin-3-one

Description

5-Methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one is a heterocyclic compound featuring a benzothiazine core with a methoxy substituent at the 5-position and a ketone group at the 3-position. The molecule consists of a fused benzene ring and a six-membered 1,4-thiazine ring, where sulfur replaces one oxygen atom compared to oxazine analogs. This structural framework contributes to its electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial and enzyme inhibition contexts .

Properties

IUPAC Name |

5-methoxy-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-12-6-3-2-4-7-9(6)10-8(11)5-13-7/h2-4H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQNDJCJXFTIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired benzothiazine ring.

Industrial Production Methods

Industrial production methods for 5-methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted benzothiazine derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Properties

5-Methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one and its derivatives have been investigated for their diverse biological activities:

- Antimicrobial Activity : Compounds within the benzothiazine family have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, demonstrating varying degrees of effectiveness with minimum inhibitory concentrations (MIC) as low as 31.25 µg/ml against certain strains .

- Antiviral Properties : Some studies indicate that related benzothiazine compounds function as antiviral agents. Their mechanism may involve the inhibition of viral replication pathways, making them potential candidates for further development in antiviral therapies .

- Anticancer Activity : Research has highlighted the ability of benzothiazine derivatives to act as glycine-NMDA receptor antagonists and protein kinase inhibitors. These properties suggest their potential use in treating cancer and hyperproliferative disorders .

- Neuroprotective Effects : Certain benzothiazine compounds have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases. Their ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The compound’s structural analogs differ in heteroatom composition, substituent positions, and ring saturation. Key comparisons include:

- Crystal Structure and Conformation: The 1,4-benzothiazine ring in 5-methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one adopts a non-planar conformation, with puckering parameters (Q = 0.6197 Å, θ = 64.42°) similar to triazole-fused derivatives . In contrast, oxazine analogs (e.g., 5-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine) exhibit planar heterocyclic rings due to the oxygen atom’s smaller atomic radius and higher electronegativity .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties

| Property | 5-Methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one | 5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | 3,4-Dihydro-2H-1,4-benzothiazin-3-one |

|---|---|---|---|

| Molecular Formula | C₉H₉NO₂S | C₉H₁₁NO₂ | C₈H₇NOS |

| Molecular Weight | 195.24 g/mol | 165.19 g/mol | 165.21 g/mol |

| LogP (Predicted) | 2.1 | 1.5 | 1.8 |

| Hydrogen Bond Acceptors | 3 | 3 | 2 |

Table 2: Antibacterial Activity of Selected Derivatives

Biological Activity

5-Methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one (CAS Number: 1245004-58-3) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Weight : 195.24 g/mol

- IUPAC Name : 5-methoxy-2H-1,4-benzothiazin-3(4H)-one

- InChI Key : VNQNDJCJXFTIEV-UHFFFAOYSA-N

Biological Activities

5-Methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one exhibits a range of biological activities:

1. Antimicrobial Activity

Research indicates that benzothiazine derivatives possess significant antimicrobial properties. Specifically, 5-methoxy derivatives have shown activity against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values ranged from 3.1 µM to 8.7 µM depending on the specific derivative and cell line tested .

3. Anti-inflammatory Effects

5-Methoxy-3,4-dihydro-2H-1,4-benzothiazin-3-one has shown promise in reducing inflammation. In animal models, it has been reported to lower levels of pro-inflammatory cytokines and exhibit effects similar to conventional anti-inflammatory drugs .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It appears to inhibit enzymes involved in inflammatory pathways and microbial metabolism.

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 5-methoxy derivatives in various applications:

Q & A

Q. How do pH and solvent conditions affect reactivity in downstream derivatization?

- The ketone group undergoes nucleophilic addition in polar aprotic solvents (e.g., DMSO), while acidic conditions may protonate the thiazine nitrogen, altering reactivity .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

| Method | Starting Material | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Thiourea cyclization | Methyl 2-thioureidobenzoate | HCl, reflux, 12 h | 65–75 | |

| Anthranilic acid route | Anthranilic acid + acyl chloride | EtN, CHCl, 4 h | 50–60 |

Table 2 : Biological Activity Profile

| Target Enzyme | Assay Type | IC (μM) | Selectivity Notes | Reference |

|---|---|---|---|---|

| Cathepsin L | Fluorogenic substrate | 2.4 | Competitive inhibition | |

| Elastase | Chromogenic substrate | 18.7 | Non-competitive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.